molecular formula C13H17IN2O B14908487 N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide

N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide

Cat. No.: B14908487
M. Wt: 344.19 g/mol
InChI Key: NGKLQYUOHVVILR-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an iodophenyl group attached to a piperidine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide typically involves the reaction of 3-iodoaniline with 3-methylpiperidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium

Properties

Molecular Formula

C13H17IN2O

Molecular Weight

344.19 g/mol

IUPAC Name

N-(3-iodophenyl)-3-methylpiperidine-1-carboxamide

InChI

InChI=1S/C13H17IN2O/c1-10-4-3-7-16(9-10)13(17)15-12-6-2-5-11(14)8-12/h2,5-6,8,10H,3-4,7,9H2,1H3,(H,15,17)

InChI Key

NGKLQYUOHVVILR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

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